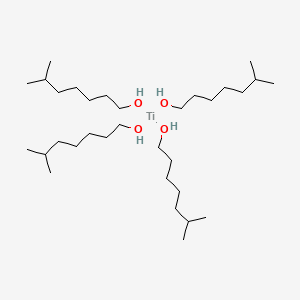

Tetraisooctyl orthotitanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetraisooctyl orthotitanate, also known as titanium(IV) isooctyloxide, is a chemical compound with the molecular formula (C8H17O)4Ti and a molecular weight of 564.75 g/mol . This compound is a titanium alkoxide, which is widely used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisooctyl orthotitanate is typically synthesized through the reaction of titanium tetrachloride (TiCl4) with isooctanol (C8H17OH) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The general reaction can be represented as follows:

TiCl4+4C8H17OH→(C8H17O)4Ti+4HCl

The reaction is exothermic and requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation to remove by-products and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tetraisooctyl orthotitanate undergoes various chemical reactions, including:

Hydrolysis: When exposed to moisture, it hydrolyzes to form titanium dioxide (TiO2) and isooctanol.

Alcoholysis: It reacts with other alcohols to form mixed alkoxides.

Transesterification: It can undergo transesterification reactions with esters to form new titanium alkoxides.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the air.

Alcoholysis: Various alcohols such as methanol, ethanol, etc.

Transesterification: Esters and catalysts such as acids or bases.

Major Products Formed:

Hydrolysis: Titanium dioxide (TiO2) and isooctanol.

Alcoholysis: Mixed titanium alkoxides.

Transesterification: New titanium alkoxides and corresponding alcohols.

Scientific Research Applications

Tetraisooctyl orthotitanate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films.

Biology: Employed in the preparation of biocompatible coatings for medical implants.

Medicine: Utilized in drug delivery systems and as a component in certain pharmaceuticals.

Mechanism of Action

The mechanism of action of tetraisooctyl orthotitanate primarily involves its ability to form strong bonds with oxygen atoms, making it an effective precursor for titanium dioxide synthesis. The compound undergoes hydrolysis and condensation reactions to form titanium dioxide, which exhibits excellent photocatalytic and antimicrobial properties. These properties are leveraged in various applications, including environmental remediation and medical devices .

Comparison with Similar Compounds

Tetraisopropyl orthotitanate (C12H28O4Ti): Similar in structure but uses isopropanol instead of isooctanol.

Tetrabutyl orthotitanate (C16H36O4Ti): Uses butanol as the alcohol component.

Titanium(IV) ethoxide (C8H20O4Ti): Uses ethanol as the alcohol component.

Uniqueness: Tetraisooctyl orthotitanate is unique due to its longer alkyl chains, which provide greater hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring durable and water-resistant coatings .

Properties

Molecular Formula |

C32H72O4Ti |

|---|---|

Molecular Weight |

568.8 g/mol |

IUPAC Name |

6-methylheptan-1-ol;titanium |

InChI |

InChI=1S/4C8H18O.Ti/c4*1-8(2)6-4-3-5-7-9;/h4*8-9H,3-7H2,1-2H3; |

InChI Key |

XMCFCXSPLADUGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.[Ti] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)

![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)

![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)

![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)